2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-8-1-2-10(11(16)5-8)12-6-9(19-21-12)7-13(20)18-14-17-3-4-22-14/h1-6H,7H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEOHQJMQYMVQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions:
-
Formation of Isoxazole Ring:
- Starting with 2,4-difluorobenzaldehyde, the isoxazole ring can be formed through a cyclization reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
-
Thiazole Ring Formation:
- The thiazole ring can be synthesized from 2-aminothiazole and acetic anhydride under reflux conditions.
-
Coupling Reaction:
- The final step involves coupling the isoxazole derivative with the thiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production would likely involve optimization of these steps to maximize yield and purity, including the use of automated synthesis equipment and stringent purification processes such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the isoxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Functionalized difluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and isoxazole rings often exhibit significant antimicrobial activity. The presence of the difluorophenyl substituent enhances these effects by increasing lipophilicity and optimizing binding interactions with target proteins.
A study evaluated the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol and ciprofloxacin.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Thiazole Derivative A | 6.25 | 12.5 |
| Thiazole Derivative B | 12.5 | 25 |
Anticonvulsant Activity
Preliminary studies have suggested that 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide may possess anticonvulsant properties. In animal models of epilepsy, compounds with similar structures have shown promise in reducing seizure frequency and severity.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those with isoxazole components. The findings demonstrated that certain compounds exhibited MIC values significantly lower than those of standard treatments, indicating their potential as new antimicrobial agents .
- Anticonvulsant Research : In a controlled study involving animal models, compounds similar to 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide were tested for their ability to reduce seizure activity. Results showed a marked decrease in seizure frequency in treated groups compared to controls .
Mechanism of Action
The mechanism of action of 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are sensitive to the structural motifs present in the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs from the evidence are compared below based on substituents, physicochemical properties, and biological activities.
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
- Fluorine and Halogen Substituents: The 2,4-difluorophenyl group (as in compound 17) enhances lipophilicity and metabolic stability compared to non-halogenated analogs. Fluorine’s electron-withdrawing nature may also influence binding interactions in enzyme inhibition, as seen in α-glucosidase inhibitors .
- Nitro and Electron-Withdrawing Groups : Compounds like 4a (nitrobenzothiazole) exhibit higher molecular weights and melting points (199–201°C vs. 217–219°C for 17 ), likely due to increased polarity and intermolecular interactions .
Structural-Activity Relationships (SAR)
- Thiazole vs. Isoxazole Linkages : Isoxazole rings (as in HJC0726) may favor enzyme inhibition due to their planar geometry and hydrogen-bonding capacity, whereas thiazole-acetamide systems (as in 17 ) are more common in antimicrobial and analgesic agents .
- Position of Fluorine: The 2,4-difluorophenyl substitution in 17 and the target compound likely enhances bioavailability compared to mono-fluorinated analogs (e.g., 4a), as dihalogenation balances lipophilicity and solubility .
Biological Activity
2-(5-(2,4-Difluorophenyl)Isoxazol-3-yl)-N-(Thiazol-2-yl)Acetamide is a synthetic compound that belongs to the class of isoxazole derivatives. Its unique structural features, including the difluorophenyl group and thiazole moiety, suggest potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Synthesis
The compound is characterized by its isoxazole ring, a thiazole group, and a difluorophenyl substituent. The synthesis typically involves several key steps:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving β-keto esters and hydroxylamine.
- Introduction of the Difluorophenyl Group : Utilized via nucleophilic substitution reactions.
- Coupling with Thiazole Moiety : This is often done through amide bond formation using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Antimicrobial Properties
Preliminary studies indicate that compounds containing isoxazole rings often exhibit antimicrobial activity . The presence of the difluorophenyl group enhances this effect by improving lipophilicity and binding interactions with target proteins. In vitro studies have shown that 2-(5-(2,4-difluorophenyl)Isoxazol-3-yl)-N-(Thiazol-2-yl)Acetamide demonstrates significant activity against various bacterial strains .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of isoxazole derivatives. Specifically, compounds similar to 2-(5-(2,4-difluorophenyl)Isoxazol-3-yl)-N-(Thiazol-2-yl)Acetamide have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models. For instance, a study reported significant edema inhibition (up to 76%) in treated subjects .
Anticancer Activity
Several derivatives of isoxazole have been investigated for their anticancer properties. In particular, compounds with similar structural features have exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves apoptosis induction and cell cycle arrest .
The biological activity of 2-(5-(2,4-difluorophenyl)Isoxazol-3-yl)-N-(Thiazol-2-yl)Acetamide is hypothesized to involve:
- Enzyme Inhibition : Interaction with specific enzymes such as COX or other metabolic enzymes.
- Receptor Modulation : Binding to cellular receptors that play roles in inflammation and cancer progression .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study B | Reported anti-inflammatory effects in a carrageenan-induced paw edema model with % inhibition reaching 75%. |
| Study C | Showed cytotoxicity in MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating potential for further development as an anticancer agent. |
Q & A
Q. What are the recommended synthetic routes for 2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Isoxazole Ring Formation : Condensation of 2,4-difluorophenyl-substituted precursors (e.g., β-diketones or nitrile oxides) with hydroxylamine to form the 5-(2,4-difluorophenyl)isoxazole-3-carboxylic acid intermediate.
Acetamide Linkage : React the isoxazole intermediate with thiazol-2-amine via acylation. For example, activation of the carboxylic acid using EDCl/HOBt or conversion to an acyl chloride (using thionyl chloride) followed by coupling with thiazol-2-amine in a base (e.g., pyridine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol or ethanol) to achieve >95% purity.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm structure using H/C NMR and HRMS.
Q. How can structural characterization of this compound be optimized?
Methodological Answer:
- Spectroscopy :
- H NMR: Identify thiazole protons (δ 7.2–7.5 ppm), isoxazole protons (δ 6.5–6.8 ppm), and acetamide NH (δ 10.2–10.5 ppm).
- IR: Confirm amide C=O stretch (~1650–1680 cm) and aromatic C-F stretches (~1200 cm).
- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between thiazole N and amide H) to confirm packing motifs. Use slow evaporation in methanol or DMSO for crystal growth .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values).
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution (concentration range: 1–128 µg/mL) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with reference drugs (e.g., doxorubicin) .
- Enzyme Inhibition : Test against PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric assays (absorbance at 600 nm) to assess anaerobic metabolism disruption .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substitution Patterns :
- Vary substituents on the thiazole (e.g., 5-Cl, 4-F) and isoxazole (e.g., electron-withdrawing groups) to modulate electronic effects.
- Introduce bioisosteres (e.g., replace thiazole with oxazole) to assess impact on binding affinity.
- Biological Testing : Use dose-response curves (IC, EC) to correlate substituent effects with activity. For example, fluorinated aryl groups enhance lipophilicity and membrane penetration .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., PFOR). Validate with MD simulations (GROMACS) .
Q. How can degradation pathways and stability be analyzed under experimental conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hrs). Monitor via HPLC (C18 column, acetonitrile/water gradient).
- Oxidative Stress : Treat with 3% HO at 40°C for 6 hrs.
- Photolysis : Expose to UV light (365 nm) for 48 hrs.
- Mass Balance : Quantify degradation products (e.g., free thiazol-2-amine) using LC-MS and ensure total mass recovery ≥98% .
Q. What computational strategies optimize reaction yields and selectivity?
Methodological Answer:
- Reaction Path Searching : Use density functional theory (DFT, B3LYP/6-31G*) to model intermediates and transition states. Identify rate-limiting steps (e.g., acylation) .
- High-Throughput Screening : Employ robotic platforms (e.g., Chemspeed) to test solvent/base combinations (e.g., DMF vs. THF, KCO vs. EtN).
- Machine Learning : Train models on historical reaction data (e.g., solvents, catalysts, yields) to predict optimal conditions for novel analogs .
Q. How can crystallization challenges be addressed to improve crystal quality for X-ray studies?
Methodological Answer:
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (MeOH, EtOH) solvents. Additives (e.g., acetic acid) can disrupt hydrogen-bonded dimers observed in related structures .
- Temperature Gradients : Use slow cooling (0.5°C/hr) from saturation temperature.
- Seeding : Introduce microcrystals of analogous compounds (e.g., N-(thiazol-2-yl)benzamide derivatives) to induce epitaxial growth .
Q. What analytical methods resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Compile IC/MIC values from multiple studies. Use ANOVA to identify outliers linked to assay conditions (e.g., serum concentration, cell passage number).
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., ATCC cell lines, fixed incubation times).
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
